5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . The reaction conditions often involve the use of triethylamine (Et3N) as a base and various solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent synthesis and the use of efficient catalytic systems are likely employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its role as a calcium channel antagonist suggests it may bind to and inhibit the function of calcium channels, thereby affecting cellular signaling and function . Additionally, its potential as a protein kinase FGFR1 inhibitor indicates it may interfere with kinase activity, impacting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride .
- 6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridines .
Uniqueness
5H,6H,7H-cyclopenta[b]pyridin-7-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1932614-56-6 |
---|---|
Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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